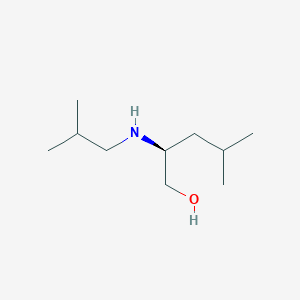(2S)-4-methyl-2-(isobutylamino)pentanol
CAS No.:
Cat. No.: VC13946987
Molecular Formula: C10H23NO
Molecular Weight: 173.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H23NO |
|---|---|
| Molecular Weight | 173.30 g/mol |
| IUPAC Name | (2S)-4-methyl-2-(2-methylpropylamino)pentan-1-ol |
| Standard InChI | InChI=1S/C10H23NO/c1-8(2)5-10(7-12)11-6-9(3)4/h8-12H,5-7H2,1-4H3/t10-/m0/s1 |
| Standard InChI Key | SYKWOYTWHCPAKZ-JTQLQIEISA-N |
| Isomeric SMILES | CC(C)C[C@@H](CO)NCC(C)C |
| Canonical SMILES | CC(C)CC(CO)NCC(C)C |
Introduction
Structural Identification and Molecular Characteristics
IUPAC Nomenclature and Synonyms
The compound (2S)-4-methyl-2-(isobutylamino)pentanol belongs to the alkanolamine class, featuring a pentanol backbone substituted with a methyl group at C4 and an isobutylamino group at C2. Its systematic IUPAC name reflects this configuration:
-
IUPAC Name: (2S)-4-methyl-2-[(2-methylpropyl)amino]pentanol.
Common synonyms for structurally related compounds include:
Molecular Formula and Weight
While the exact molecular formula of (2S)-4-methyl-2-(isobutylamino)pentanol is C₉H₂₁NO, its parent alcohol, 4-methyl-2-pentanol, has a molecular formula of C₆H₁₄O and a molecular weight of 102.17 g/mol . The addition of the isobutylamino group introduces nitrogen and increases molecular complexity, though experimental data for the derivative remain scarce.
Stereochemical Considerations
The (2S) configuration confers chirality, influencing interactions in biological systems and synthetic pathways. Enantiomeric purity is critical for applications in pharmaceuticals or asymmetric catalysis, though no specific studies on this compound’s optical activity are available.
Physicochemical Properties
Physical State and Solubility
4-Methyl-2-pentanol, the parent compound, is a colorless liquid with a mild odor and an odor threshold of 0.52 ppm . Key properties include:
Synthesis and Production
Industrial Synthesis of 4-Methyl-2-Pentanol
4-Methyl-2-pentanol is synthesized as a byproduct of methyl isobutyl ketone (MIBK) production. The process involves:
-
Aldol Condensation: Acetone undergoes base-catalyzed condensation to form diacetone alcohol.
-
Dehydration: Diacetone alcohol is dehydrated to mesityl oxide.
-
Hydrogenation: Mesityl oxide is hydrogenated to yield MIBK and 4-methyl-2-pentanol as a co-product .
Laboratory Routes
Small-scale synthesis may employ Grignard reactions or reduction of ketones. For example:
Chemical Reactivity and Functional Transformations
Alcohol-Specific Reactions
The hydroxyl group in 4-methyl-2-pentanol participates in typical alcohol reactions:
-
Esterification: Reaction with acetic acid forms 4-methyl-2-pentyl acetate.
-
Oxidation: Catalyzed by Cr(VI) reagents, it oxidizes to 4-methyl-2-pentanone.
Amino Group Reactivity
The isobutylamino group in (2S)-4-methyl-2-(isobutylamino)pentanol enables:
-
Salt Formation: Reaction with acids produces ammonium salts.
-
Schiff Base Formation: Condensation with carbonyl compounds.
Industrial and Research Applications
Solvent Applications
4-Methyl-2-pentanol is widely used as a solvent for:
Froth Flotation
In mineral processing, it acts as a frother, improving separation efficiency of sulfide ores .
Pharmaceutical Intermediates
While direct evidence for (2S)-4-methyl-2-(isobutylamino)pentanol is lacking, chiral amino alcohols are pivotal in synthesizing β-blockers and antivirals.
Comparative Analysis of Structural Analogs
| Compound | Functional Groups | Key Properties | Applications |
|---|---|---|---|
| 4-Methyl-2-pentanol | Hydroxyl, methyl | BP 132.8°C, solvent | Brake fluids, flotation |
| (2S)-4-Methyl-2-(isobutylamino)pentanol | Hydroxyl, amino, methyl | Hypothetical: Enhanced polarity | Potential drug intermediate |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume